![molecular formula C17H16FNO3S2 B2762356 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034602-80-5](/img/structure/B2762356.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
Benzothiophene derivatives are a class of heterocyclic compounds that have been the subject of much research due to their potential biological activity . They have been used in the development of various drugs due to their diverse biological and pharmacological properties .
Synthesis Analysis
Benzothiophene derivatives can be synthesized using various methods, including coupling reactions and electrophilic cyclization reactions . The specific synthesis pathway would depend on the exact structure of the derivative .Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be quite complex, with various substituents attached to the benzothiophene core . The exact structure would depend on the specific derivative.Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions, depending on their specific structure . For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can vary widely, depending on their specific structure . For example, benzothiophene itself is a white solid with a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . For instance, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Treatment of Estrogen-Receptor-Positive Breast Cancer
Certain compounds featuring the benzothiophene core, such as arzoxifene, rintodestrant, and LSZ102, are currently clinically utilized for the treatment of estrogen-receptor-positive breast cancer .
Mechanism of Action
Target of Action
Compounds containing a benzothiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective against various diseases and conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, cancer, and more .
Mode of Action
Benzothiophene derivatives have been reported to interact with various biological targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Benzothiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties . The specific pathways affected would depend on the exact structure of the compound and the nature of its targets.
Result of Action
Benzothiophene derivatives have been reported to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-11-8-12(18)6-7-17(11)24(21,22)19-9-15(20)14-10-23-16-5-3-2-4-13(14)16/h2-8,10,15,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNOTJIERRLMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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